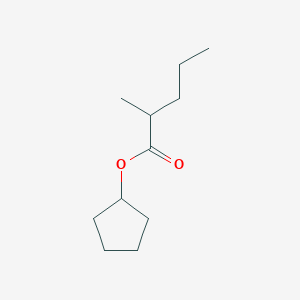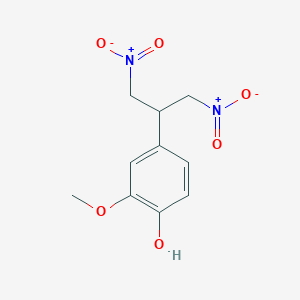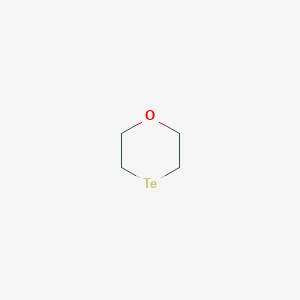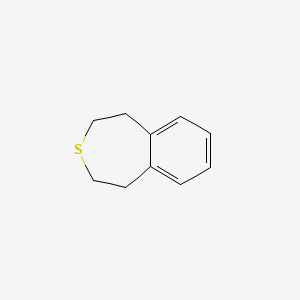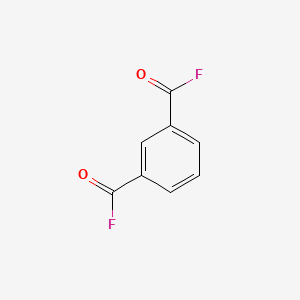
Benzene-1,3-dicarbonyl difluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,3-dicarbonyl difluoride is an organic compound characterized by the presence of two carbonyl groups (C=O) and two fluorine atoms attached to a benzene ring. This compound is part of the broader class of 1,3-dicarbonyl compounds, which are known for their unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzene-1,3-dicarbonyl difluoride typically involves the fluorination of benzene-1,3-dicarboxylic acid or its derivatives. One common method is the reaction of benzene-1,3-dicarboxylic acid with thionyl chloride to form benzene-1,3-dicarbonyl chloride, followed by fluorination using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like diethylaminosulfur trifluoride (DAST) .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Benzene-1,3-dicarbonyl difluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzene-1,3-dicarboxylic acid, while reduction can produce benzene-1,3-diol.
Aplicaciones Científicas De Investigación
Benzene-1,3-dicarbonyl difluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism by which benzene-1,3-dicarbonyl difluoride exerts its effects involves the interaction of its carbonyl and fluorine groups with various molecular targets. The carbonyl groups can participate in nucleophilic addition and substitution reactions, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect molecular pathways and biological processes, making the compound useful in various applications .
Comparación Con Compuestos Similares
Benzene-1,3-dicarboxylic acid: Similar structure but with carboxyl groups instead of carbonyl difluoride.
Benzene-1,3-dicarbonyl chloride: Chlorine atoms instead of fluorine atoms.
1,3-Diketones: Compounds with two carbonyl groups separated by a single carbon atom.
Uniqueness: Benzene-1,3-dicarbonyl difluoride is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and reagents .
Propiedades
Número CAS |
5310-45-2 |
|---|---|
Fórmula molecular |
C8H4F2O2 |
Peso molecular |
170.11 g/mol |
Nombre IUPAC |
benzene-1,3-dicarbonyl fluoride |
InChI |
InChI=1S/C8H4F2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H |
Clave InChI |
MMIBBBCIWMMQGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)F)C(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
![2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid](/img/structure/B14737180.png)
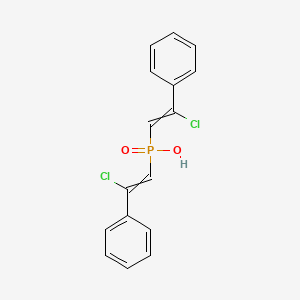
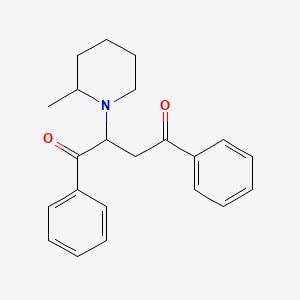
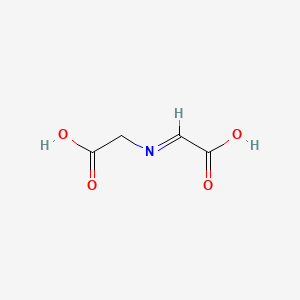
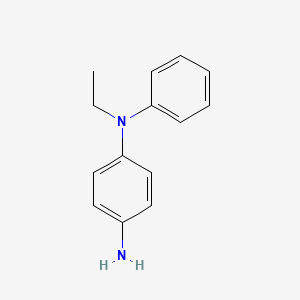


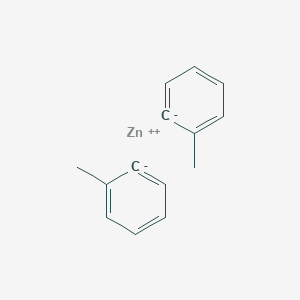
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
